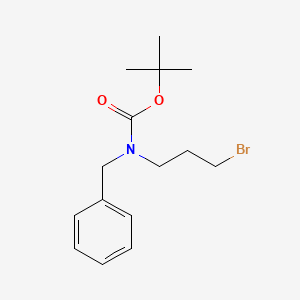
Carbamate de tert-butyle (3-bromopropyl)(phénylméthyl)
Vue d'ensemble
Description
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is a chemical compound with the molecular formula C15H22BrNO2 and a molecular weight of 328.24 . It is also known by its CAS number 174311-01-4 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . The specific synthesis process for Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate might involve similar steps but could not be found in the available resources.Molecular Structure Analysis
The molecular structure of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate consists of a carbamate group (OC(O)N), a tert-butyl group ((CH3)3C), a phenylmethyl group (C6H5CH2), and a 3-bromopropyl group (CH2CH2CH2Br) .Physical and Chemical Properties Analysis
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate has a predicted boiling point of 389.2±31.0 °C and a predicted density of 1.253±0.06 g/cm3 . Its pKa is predicted to be -1.42±0.70 .Applications De Recherche Scientifique
Médecine : Activateurs de la guanylate cyclase soluble
Ce composé est utilisé dans la synthèse d'analogues de la benzydamine, qui servent d'activateurs de la guanylate cyclase soluble . Ces activateurs sont importants en recherche médicale pour leur rôle potentiel dans les maladies cardiovasculaires, car ils peuvent aider à réguler la pression artérielle et ont des effets anti-inflammatoires.
Agriculture : Synthèse de la série sulfonamide
En chimie agricole, le « Carbamate de tert-butyle (3-bromopropyl)(phénylméthyl) » est utilisé pour créer des amines protégées à partir de dérivés de la pipéridine, qui sont ensuite utilisées dans la synthèse de la série sulfonamide . Les sulfonamides sont connus pour leurs propriétés antibactériennes et peuvent être utilisés pour protéger les cultures des infections bactériennes.
Science des matériaux : Polymères cationiques fonctionnels
Le composé est instrumental dans la quaternisation post-polymérisation des polymères, conduisant à la création de polymères cationiques fonctionnels . Ces matériaux ont un large éventail d'applications, notamment comme composants dans des matériaux composites avancés avec des propriétés mécaniques améliorées.
Sciences de l'environnement : Agents antimicrobiens
En sciences de l'environnement, le « Carbamate de tert-butyle (3-bromopropyl)(phénylméthyl) » contribue au développement d'agents antimicrobiens . Ces agents sont essentiels pour les procédés de traitement de l'eau et pour prévenir la propagation des maladies d'origine hydrique.
Biochimie : Inhibiteurs de MDM2
Le composé est utilisé pour synthétiser la N-substituée chromenotriazolopyrimidine, qui agit comme un inhibiteur de la double minute 2 humaine murine (MDM2) . MDM2 est une protéine qui régule le suppresseur de tumeur p53, et son inhibition est une stratégie prometteuse en thérapie anticancéreuse.
Pharmacologie : Synthèse de liaisons peptidiques
En pharmacologie, ce carbamate est utilisé comme élément de construction pour la synthèse de liaisons peptidiques . Les liaisons peptidiques sont les liens entre les acides aminés dans les protéines, et la capacité de les synthétiser est fondamentale pour le développement de peptides et de protéines thérapeutiques.
Mécanisme D'action
Target of Action
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is a versatile structural unit used in the synthesis of various drugs and bioactive compounds . .
Mode of Action
The compound can act as an alkylating reagent, which means it can introduce an alkyl group into other molecules during chemical reactions . This property is often utilized in the synthesis of various bioactive compounds.
Biochemical Pathways
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate has been used in the synthesis of benzydamine analogs, which are known to activate soluble guanylate cyclase . It has also been used in the synthesis of N-substituted chromenotriazolopyrimidine, an inhibitor of human murine double minute 2 (MDM2) . These biochemical pathways suggest that the compound may have a role in modulating cyclic guanosine monophosphate (cGMP) levels and inhibiting MDM2, a protein that plays a crucial role in cell cycle regulation and apoptosis.
Result of Action
The molecular and cellular effects of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate’s action would depend on the specific biochemical pathways it affects. For instance, if used in the synthesis of benzydamine analogs, the resulting compounds could potentially increase cGMP levels, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage conditions . .
Analyse Biochimique
Biochemical Properties
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate plays a significant role in biochemical reactions, particularly as an alkylating reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of benzydamine analogs, which are activators for soluble guanylate cyclase . Additionally, it interacts with N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to be involved in the synthesis of sulfonamide series from protected amines of piperidine derivatives . This compound’s impact on cellular processes highlights its importance in biochemical research and applications.
Molecular Mechanism
The molecular mechanism of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate involves its action as an alkylating reagent. It exerts its effects by binding to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . These molecular interactions are essential for understanding the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is stable under specific storage conditions (2-8°C) and can be degraded under certain conditions . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, it has been used in the synthesis of benzydamine analogs, which are activators for soluble guanylate cyclase . These dosage-dependent effects are important for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it can be used in the synthesis of N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor . These interactions are crucial for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate within cells and tissues involve interactions with transporters and binding proteins. It is transported and distributed to specific cellular compartments, affecting its localization and accumulation. For example, it can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents . These transport and distribution mechanisms are essential for its biochemical applications.
Subcellular Localization
The subcellular localization of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be used in the synthesis of sulfonamide series from protected amines of piperidine derivatives . Understanding its subcellular localization is crucial for its role in biochemical processes.
Propriétés
IUPAC Name |
tert-butyl N-benzyl-N-(3-bromopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(11-7-10-16)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVBVQZGRVSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCBr)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672539 | |
| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174311-01-4 | |
| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


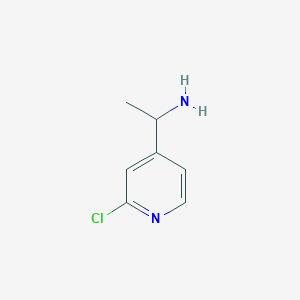
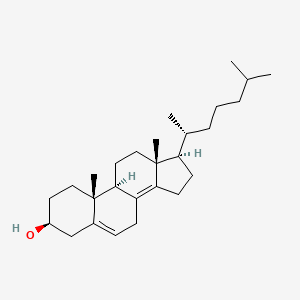
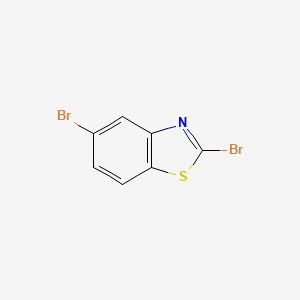
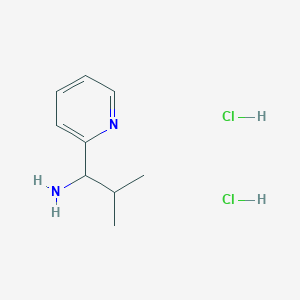
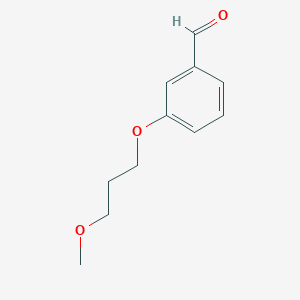


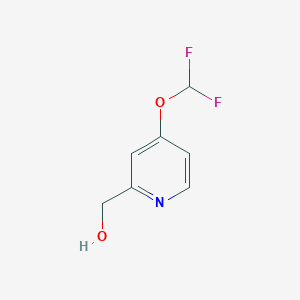
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)




